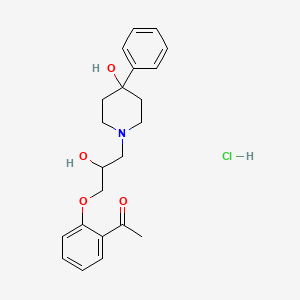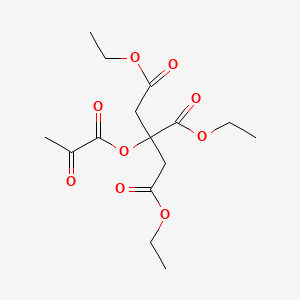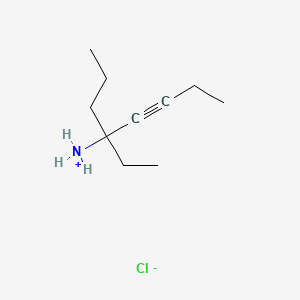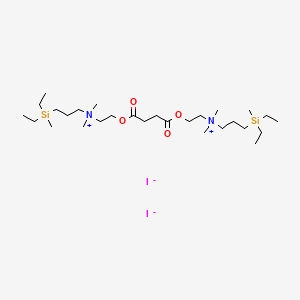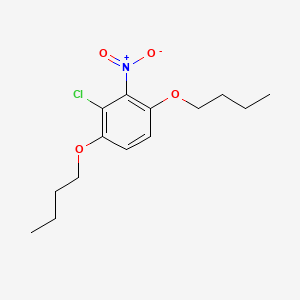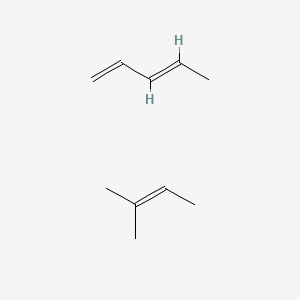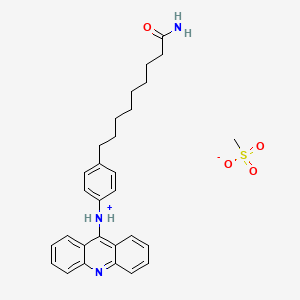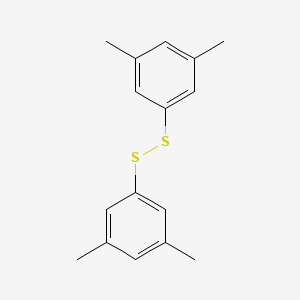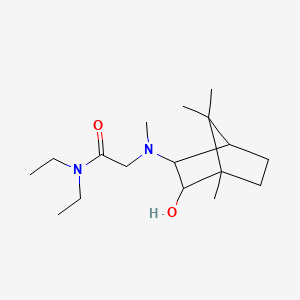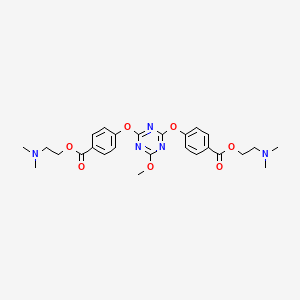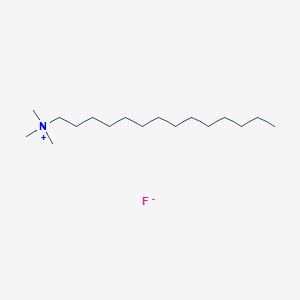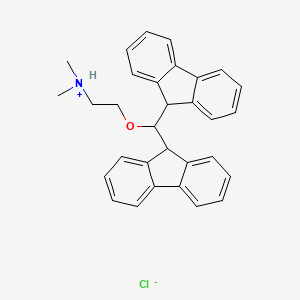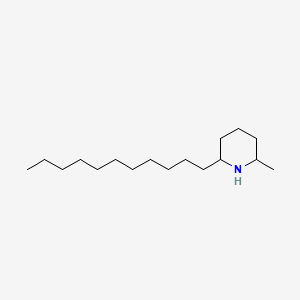
Piperidine, 2-methyl-6-undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-undecylpiperidine is an organic compound with the molecular formula C₁₇H₃₅N. It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the second position and an undecyl group at the sixth position. This compound is known for its presence in the venom of certain ant species, particularly the red imported fire ant, Solenopsis invicta, where it is referred to as solenopsin A .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available.
Alkylation: The piperidine undergoes alkylation at the sixth position using an undecyl halide (e.g., undecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation: The resulting 6-undecylpiperidine is then methylated at the second position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted piperidines with different functional groups.
科学的研究の応用
2-Methyl-6-undecylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its anti-tumor properties and its ability to modulate immune responses.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-methyl-6-undecylpiperidine involves its interaction with specific molecular targets and pathways:
Pheromone Activity: In fire ants, the compound acts as a pheromone, signaling reproductive status and influencing social behavior within the colony.
Anti-Tumor Effects: The compound has been shown to induce apoptosis and inhibit the proliferation of tumor cells by modulating various signaling pathways.
Immune Modulation: It can influence immune responses by promoting the release of histamine and vasoactive amines from mast cells, leading to inflammation and other immune reactions.
類似化合物との比較
2-Methyl-6-undecylpiperidine can be compared with other similar piperidine derivatives:
2-Methyl-6-dodecylpiperidine: Similar structure but with a dodecyl group instead of an undecyl group. It has different physical and chemical properties.
2-Methyl-6-octylpiperidine: Contains an octyl group, leading to variations in its biological activity and applications.
2-Methyl-6-hexylpiperidine: With a hexyl group, this compound exhibits distinct reactivity and uses compared to 2-methyl-6-undecylpiperidine.
The uniqueness of 2-methyl-6-undecylpiperidine lies in its specific alkyl chain length, which influences its biological activity and chemical properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
92619-72-2 |
|---|---|
分子式 |
C17H35N |
分子量 |
253.5 g/mol |
IUPAC名 |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChIキー |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


